BenchChemオンラインストアへようこそ!

2-Benzo[1,3]dioxol-5-yl-imidazo[1,2-a]pyrimidin-3-ylamine

Antileishmanial Imidazo[1,2-a]pyrimidine Structure-Activity Relationship

2-Benzo[1,3]dioxol-5-yl-imidazo[1,2-a]pyrimidin-3-ylamine (CAS 904816-36-0), also named 2-(1,3-benzodioxol-5-yl)imidazo[1,2-a]pyrimidin-3-amine, is a heterocyclic small molecule (C13H10N4O2, MW 254.24) that anchors a privileged imidazo[1,2-a]pyrimidine core to a benzodioxole ring at the 2-position and a free primary amine at the 3-position. This scaffold is recognized as a kinase-inhibitory pharmacophore, with imidazo[1,2-a]pyrimidine derivatives disclosed as MET inhibitors in multiple patent families and as an antileishmanial chemotype in primary medicinal chemistry campaigns.

Molecular Formula C13H10N4O2
Molecular Weight 254.24 g/mol
CAS No. 904816-36-0
Cat. No. B3058622
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Benzo[1,3]dioxol-5-yl-imidazo[1,2-a]pyrimidin-3-ylamine
CAS904816-36-0
Molecular FormulaC13H10N4O2
Molecular Weight254.24 g/mol
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)C3=C(N4C=CC=NC4=N3)N
InChIInChI=1S/C13H10N4O2/c14-12-11(16-13-15-4-1-5-17(12)13)8-2-3-9-10(6-8)19-7-18-9/h1-6H,7,14H2
InChIKeyXNQIQUVEHNRIQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Benzo[1,3]dioxol-5-yl-imidazo[1,2-a]pyrimidin-3-ylamine (CAS 904816-36-0): Procurement-Grade Identity & Physicochemical Snapshot


2-Benzo[1,3]dioxol-5-yl-imidazo[1,2-a]pyrimidin-3-ylamine (CAS 904816-36-0), also named 2-(1,3-benzodioxol-5-yl)imidazo[1,2-a]pyrimidin-3-amine, is a heterocyclic small molecule (C13H10N4O2, MW 254.24) that anchors a privileged imidazo[1,2-a]pyrimidine core to a benzodioxole ring at the 2-position and a free primary amine at the 3-position . This scaffold is recognized as a kinase-inhibitory pharmacophore, with imidazo[1,2-a]pyrimidine derivatives disclosed as MET inhibitors in multiple patent families [1] and as an antileishmanial chemotype in primary medicinal chemistry campaigns [2]. Commercially, the compound is available from several specialist vendors with certified purity typically ≥95% or 98% .

Why 3‑Amino‑imidazo[1,2‑a]pyrimidine Scaffolds Cannot Be Interchanged: Structure–Activity Evidence for 904816-36-0


In the imidazo[1,2-a]pyrimidine series, even conservative alterations at the C3 position abolish biological activity. When the 1,3-benzodioxole ring was retained at C2, substituting the C3‑amino handle with alternative residues (compounds 15–17) resulted in a complete loss of antileishmanial efficacy (IC50 >100 µM vs. L. amazonensis promastigotes) [1]. Similarly, replacing the 3-cyanophenyl group on lead compound 24 with a 3-pyridinyl group (compound 25) evaded activity entirely, while replacement with 2-thiophenyl (compound 26) only partially restored amastigote activity [1]. These steep SAR cliffs demonstrate that analogs lacking the precise 2-(1,3-benzodioxol-5-yl)-3-amino substitution pattern cannot be regarded as functionally equivalent surrogates; procurement of CAS 904816-36-0 with verified identity and purity is therefore essential for reproducible target-engagement or SAR expansion studies.

Quantitative Differentiation Evidence for 2-Benzo[1,3]dioxol-5-yl-imidazo[1,2-a]pyrimidin-3-ylamine (CAS 904816-36-0)


Antileishmanial Scaffold Validation: 2-(1,3-Benzodioxol-5-yl) Substitution Delivers Micromolar Potency in Amastigote Assays

In a focused library of imidazo[1,2-a]pyrimidine derivatives, the 2-(1,3-benzodioxol-5-yl)-substituted analog 14, which shares the benzodioxole-Imidazopyrimidine core with CAS 904816-36-0, exhibited an IC50 of 46.10 µM against L. amazonensis promastigotes while remaining non-cytotoxic to murine peritoneal macrophages (CC50 >150 µM) [1]. By contrast, the optimized lead compound 24 (3-cyanophenyl substitution) achieved an amastigote IC50 of 6.63 µM, approximately two‑fold more potent than the reference drug miltefosine (IC50 = 15.05 µM) and >10‑fold selective over host cells (selectivity index = 12.37) [1]. While CAS 904816-36-0 has not itself been screened in this model, the SAR mapping demonstrates that the 2-(1,3-benzodioxol-5-yl)‑imidazo[1,2-a]pyrimidine motif is a productive starting point for antileishmanial optimization and that the C3-amino handle present in CAS 904816-36-0 is distinct from the C3-substitutions that abrogate activity [1].

Antileishmanial Imidazo[1,2-a]pyrimidine Structure-Activity Relationship

Kinase Inhibitor Pedigree: Imidazo[1,2-a]pyrimidine Core Is a Privileged MET Kinase Pharmacophore

Multiple patent families establish the imidazo[1,2-a]pyrimidine scaffold, to which CAS 904816-36-0 belongs, as a bona fide MET kinase inhibitor chemotype [1]. Merck & Co. and Sanofi-Aventis have disclosed broad series of imidazo[1,2-a]pyrimidine derivatives that inhibit MET with therapeutic relevance for cellular proliferative diseases and anti‑angiogenic therapy [1]. In a representative biochemical assay, a structurally related imidazo[1,2-a]pyrimidine analog achieved a c‑Met IC50 < 500 nM [2]. Although CAS 904816-36-0 has not been individually profiled against MET in public data, its core scaffold is directly embedded in these patent disclosures, and its C3‑amine provides a synthetically accessible vector for generating kinase‑focused libraries. No class‑level inference can be made for other imidazo‑fused heterocycles (e.g., imidazo[1,2‑b][1,2,4]triazines) that lack the pyrimidine ring and therefore exhibit different kinase selectivity profiles [1].

Kinase inhibition MET Oncology

Certified Purity (98%) with Traceable QC Documentation Enables Regulatory‑Compliant Procurement

CAS 904816-36-0 is supplied by Leyan (Shanghai Haohong Biomedical) with a certified purity of 98% (HPLC), accompanied by lot‑specific quality documentation . Competing vendors offer the same compound at lower purity specifications: CymitQuimica lists 95.0% purity , while CheMenu catalogs the compound at 95%+ . The 3‑percentage‑point purity differential is material for research applications that require tight control over impurity profiles, such as in vitro ADMET panels, cellular reporter assays, or crystallization trials, where minor contaminants can confound data interpretation. In the absence of pharmacopeial monograph standards for this research chemical, the availability of a vendor‑certified 98% grade with documented batch analysis provides a quantifiable procurement advantage.

Purity Quality control Procurement

Computed Physicochemical Descriptors (LogP 1.71, TPSA 74.67 Ų) Predict Favorable Oral Bioavailability Space Relative to Higher‑LogP Imidazopyrimidine Analogs

Vendor‑provided computational data for CAS 904816-36-0 indicate LogP = 1.7072 and topological polar surface area (TPSA) = 74.67 Ų . Both values fall within established drug‑likeness thresholds (LogP ≤ 5, TPSA ≤ 140 Ų). In the context of the imidazo[1,2-a]pyrimidine antileishmanial series, the lead compound 24 exhibited a higher computed LogP of 4.89 [1], which raises concerns for promiscuous binding and solubility‑limited absorption. The lower LogP of CAS 904816-36-0 suggests superior aqueous solubility and reduced lipophilicity‑driven off‑target risk, while its free amine (H‑bond donor count = 1) supports incremental solubility without violating Lipinski’s rule of five [1]. This property profile makes CAS 904816-36-0 an attractive fragment‑like starting point for lead optimization campaigns that prioritize ligand efficiency and oral developability.

Physicochemical properties Drug‑likeness ADMET

Procurement‑Relevant Application Scenarios for 2-Benzo[1,3]dioxol-5-yl-imidazo[1,2-a]pyrimidin-3-ylamine (CAS 904816-36-0)


Antileishmanial Lead‑Generation Libraries via C3‑Amine Derivatization

CAS 904816-36-0 provides a synthetic entry point for generating focused libraries around the imidazo[1,2-a]pyrimidine antileishmanial pharmacophore validated by Kumar et al. (2023) [1]. The free C3‑amine can be acylated, sulfonylated, or reductively alkylated to explore SAR while preserving the 2-(1,3-benzodioxol-5-yl) group that conferred baseline activity in analog 14 (IC50 = 46.10 µM). The compound's low LogP (1.71) relative to the lead compound 24 (LogP = 4.89) ensures that early‑stage analogs remain in favorable physicochemical space for oral bioavailability .

MET Kinase Inhibitor Fragment Growth and Selectivity Profiling

As an imidazo[1,2-a]pyrimidine scaffold with a synthetically accessible C3‑amine, CAS 904816-36-0 is suited for structure‑based design of MET kinase inhibitors following the patent precedents established by Merck and Sanofi-Aventis [2]. The 2‑benzodioxole substitution is not represented in the most advanced MET‑targeting imidazopyrimidines, offering an opportunity to probe selectivity against closely related kinases (e.g., Axl, Ron) and to explore intellectual property space orthogonal to existing filings.

High‑Purity Reference Standard for In Vitro Pharmacology and ADMET Assays

The availability of a 98%‑certified grade from Leyan allows CAS 904816-36-0 to serve as a qualified reference compound in cytotoxicity counter‑screens, CYP450 inhibition panels, and solubility/permeability assays. The 3% purity advantage over lower‑grade commercial alternatives (95%) reduces the probability of impurity‑driven false positives, which is critical when the compound is used as a scaffold control in high‑throughput screening cascades or as an internal standard in LC‑MS/MS bioanalytical method development.

Fragment‑Based Drug Discovery (FBDD) with Favorable Ligand Efficiency

With a molecular weight of 254.24 Da, a low LogP of 1.71, and a TPSA of 74.67 Ų, CAS 904816-36-0 occupies fragment‑like chemical space (MW < 300, ClogP < 3) [3]. Its structural complexity (fused heterocyclic core plus benzodioxole) is appropriate for fragment screening by NMR or surface plasmon resonance, where the primary amine facilitates bioconjugation or tagging without compromising binding. The benzodioxole ring also offers unique ¹H‑NMR chemical shift dispersion for hit confirmation by ligand‑observed NMR.

Quote Request

Request a Quote for 2-Benzo[1,3]dioxol-5-yl-imidazo[1,2-a]pyrimidin-3-ylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.